molecular formula C12H14N4O B7510013 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea

1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea

Cat. No. B7510013
M. Wt: 230.27 g/mol
InChI Key: XVZJYQQCFRCWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MPMU and has a molecular formula of C14H15N5O.

Scientific Research Applications

1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been reported to inhibit the activity of protein kinase C and phospholipase A2, which are involved in various cellular processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. This compound has also been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized in large quantities and can be used in various assays to study its biological activity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential to interact with other compounds in the assay system.

Future Directions

Future research on 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea should focus on its potential applications in various fields such as drug discovery, cancer therapy, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its interaction with other compounds in the body. Future research should also focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.

Synthesis Methods

The synthesis of 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea involves the reaction of 4-pyrazol-1-ylbenzylamine with methyl isocyanate in the presence of a base. The product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

properties

IUPAC Name

1-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-13-12(17)14-9-10-3-5-11(6-4-10)16-8-2-7-15-16/h2-8H,9H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZJYQQCFRCWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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